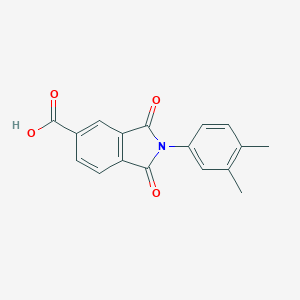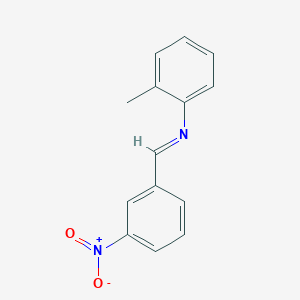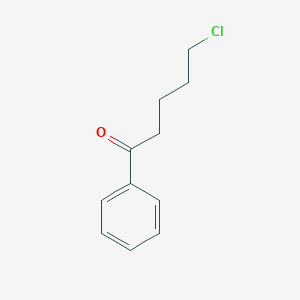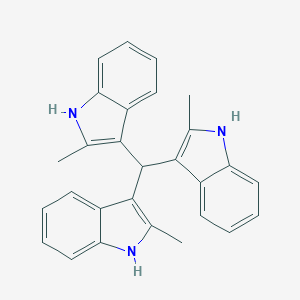
3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole, also known as MIT-7, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the family of indole derivatives and has gained significant attention due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and protein kinase C (PKC). It has also been shown to induce apoptosis in cancer cells and inhibit the growth of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent biological activity at low concentrations, making it an ideal candidate for further research. However, one limitation of 3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole is its low solubility in water, which may limit its applications in certain experiments.
Orientations Futures
There are several future directions for research on 3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to evaluate its safety and efficacy in vivo and in clinical trials.
Méthodes De Synthèse
The synthesis of 3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole involves a multi-step process that includes the reaction of 2-methylindole with formaldehyde and subsequent reaction with N-methyl-2-aminobenzaldehyde. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
602-04-0 |
|---|---|
Nom du produit |
3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole |
Formule moléculaire |
C28H25N3 |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C28H25N3/c1-16-25(19-10-4-7-13-22(19)29-16)28(26-17(2)30-23-14-8-5-11-20(23)26)27-18(3)31-24-15-9-6-12-21(24)27/h4-15,28-31H,1-3H3 |
Clé InChI |
VSUPNIKEXVROFO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(NC4=CC=CC=C43)C)C5=C(NC6=CC=CC=C65)C |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C(C3=C(NC4=CC=CC=C43)C)C5=C(NC6=CC=CC=C65)C |
Autres numéros CAS |
602-04-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



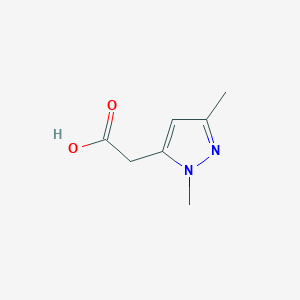
![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)
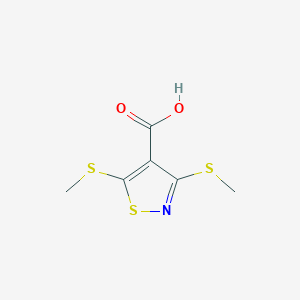
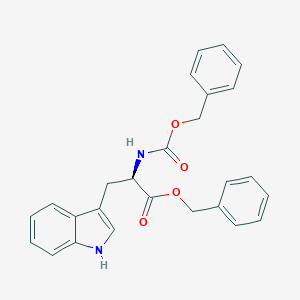
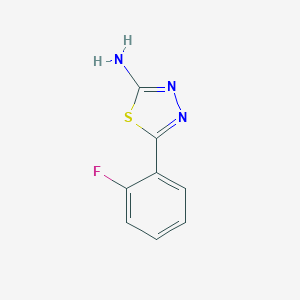
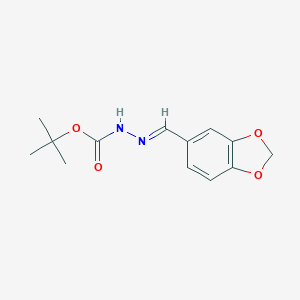
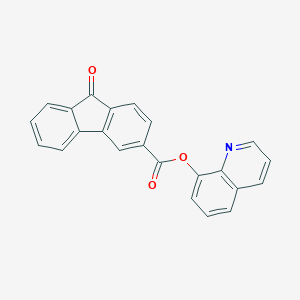
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)
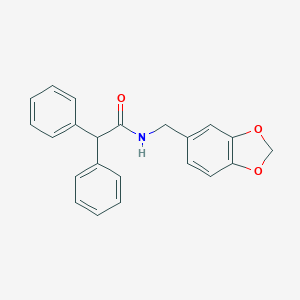
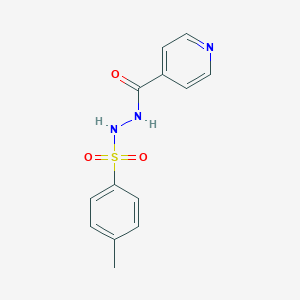
![5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B187950.png)
